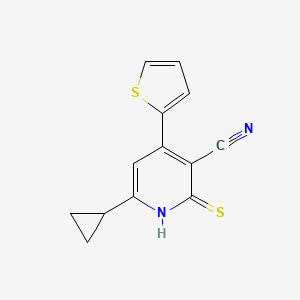
(2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide, also known as Furan-2-yl-3-(4-cyanophenyl)acrylamide, is a chemical compound that is used in scientific research. It is a member of the acrylamide family of compounds, which are known for their ability to interact with proteins and other biomolecules.
Mécanisme D'action
The mechanism of action of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with the active site of PTPs. It binds to the catalytic cysteine residue of the enzyme, leading to the inhibition of its activity. This results in the modulation of cell signaling pathways, which can have downstream effects on cellular processes such as proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide are largely dependent on its interaction with PTPs. By inhibiting PTP activity, it can potentially modulate cell signaling pathways and affect cellular processes such as proliferation and differentiation. Additionally, (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide has been shown to have anti-inflammatory effects, which may be related to its ability to inhibit PTP activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide in lab experiments is its ability to selectively inhibit PTP activity. This can be useful in studying the role of PTPs in cellular processes and in developing potential therapeutic agents for diseases such as cancer and autoimmune disorders. However, one limitation of using (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide is its potential toxicity. It is important to use proper safety precautions when handling this compound in the lab.
Orientations Futures
There are several future directions for the use of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide in scientific research. One potential direction is the development of more selective PTP inhibitors based on the structure of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide. Additionally, (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide could be used in combination with other therapeutic agents to enhance their efficacy. Finally, further research is needed to better understand the potential toxicity of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide and to develop safer methods for handling and using this compound in the lab.
Conclusion:
In conclusion, (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide is a chemical compound that has been used in scientific research to study its interaction with proteins and other biomolecules. It has been shown to selectively inhibit PTP activity, which can have downstream effects on cellular processes such as proliferation and differentiation. While there are limitations to its use in the lab, there are several future directions for the development and application of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide in scientific research.
Méthodes De Synthèse
The synthesis of (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide involves the reaction of 4-cyanobenzaldehyde with furan-2-carboxylic acid hydrazide in the presence of acetic acid and glacial acetic acid. The resulting product is then purified through recrystallization to obtain pure (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide.
Applications De Recherche Scientifique
(2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide has been used in scientific research to study its interaction with proteins and other biomolecules. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a role in cell signaling pathways. By inhibiting PTP activity, (2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide can potentially be used as a therapeutic agent for diseases such as cancer and autoimmune disorders.
Propriétés
IUPAC Name |
(E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-10-11-3-5-12(6-4-11)16-14(17)8-7-13-2-1-9-18-13/h1-9H,(H,16,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKHGKHDVAFLEP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-cyanophenyl)-3-(furan-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


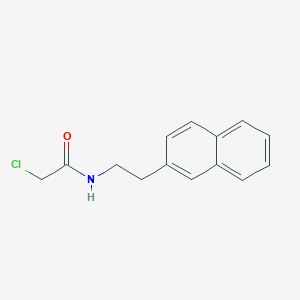
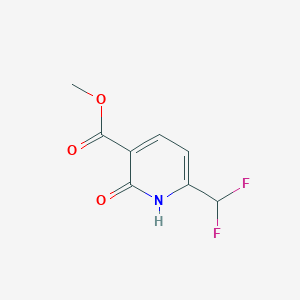
![(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7590887.png)
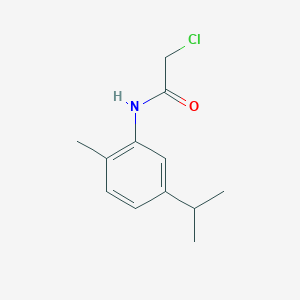
![N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide](/img/structure/B7590894.png)
![3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid](/img/structure/B7590896.png)
![2-[5-Fluoro-2-(propan-2-yl)phenyl]acetic acid](/img/structure/B7590911.png)
![3-benzyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B7590914.png)
![rac-tert-butyl N-[(3R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate](/img/structure/B7590922.png)
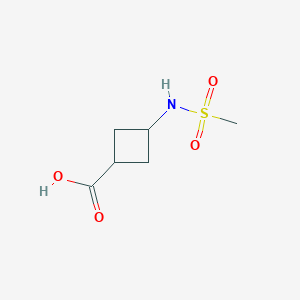
![3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline](/img/structure/B7590930.png)
